Ethyl 4-bromo-2-chlorobenzenecarboximidate
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Overview
Description
Ethyl 4-bromo-2-chlorobenzenecarboximidate is an organic compound with the molecular formula C9H9BrClNO It is a derivative of benzenecarboximidate, featuring both bromine and chlorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-chlorobenzenecarboximidate typically involves the reaction of 4-bromo-2-chlorobenzoic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboximidate group. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-chlorobenzenecarboximidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzenecarboximidates with various functional groups.
Oxidation: 4-bromo-2-chlorobenzoic acid or its derivatives.
Reduction: Ethyl 4-bromo-2-chlorobenzenecarboxamide or corresponding alcohols.
Scientific Research Applications
Ethyl 4-bromo-2-chlorobenzenecarboximidate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-2-chlorobenzenecarboximidate exerts its effects depends on the specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The carboximidate group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4-bromo-2-chlorobenzenecarboximidate can be compared with other benzenecarboximidate derivatives such as:
Ethyl 4-bromo-2-fluorobenzenecarboximidate: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-chloro-2-bromobenzenecarboximidate: Similar structure but with reversed positions of bromine and chlorine, potentially influencing its chemical properties.
Ethyl 4-bromo-2-methylbenzenecarboximidate: Contains a methyl group instead of chlorine, which can alter its steric and electronic properties.
This compound is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 4-bromo-2-chlorobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPDNQTXARWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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